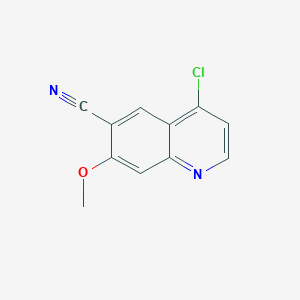

4-Chloro-6-cyano-7-methoxyquinoline

Description

General Significance of Quinoline (B57606) Derivatives in Chemical Research

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of paramount importance in the field of chemical research, particularly in medicinal chemistry. orientjchem.orgnih.govresearchgate.net These nitrogen-containing heterocyclic compounds are recognized for their wide array of pharmacological activities, including but not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgnih.gov The quinoline scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. orientjchem.orgnih.gov The versatility of the quinoline ring allows for the introduction of various functional groups at different positions, which significantly influences the compound's biological activity and enables the fine-tuning of its pharmacological profile. orientjchem.orgresearchgate.net Researchers have extensively studied quinoline derivatives, leading to the development of numerous commercially successful drugs such as chloroquine (an antimalarial), ciprofloxacin (an antibacterial), and topotecan (an anticancer agent). nih.govresearchgate.net The ability of quinoline to interact with various biological targets, including enzymes and receptors, underscores its significance as a foundational structure in the design and synthesis of novel therapeutic agents. orientjchem.orgwisdomlib.org

Contextualization of 4-Chloro-6-cyano-7-methoxyquinoline within Quinoline Chemistry

Within the vast family of quinoline derivatives, this compound holds a specific and crucial position as a highly functionalized intermediate. Its structure is characterized by a quinoline core with a chloro group at the 4-position, a cyano group at the 6-position, and a methoxy (B1213986) group at the 7-position. Each of these substituents plays a vital role in the reactivity and utility of the molecule. The chloro group at the 4-position is a key reactive site, susceptible to nucleophilic substitution, which allows for the straightforward introduction of other functional groups and the extension of the molecular structure. The cyano and methoxy groups, on the other hand, modulate the electronic properties of the quinoline ring system and can influence the compound's interaction with biological targets. This particular arrangement of functional groups makes this compound a valuable building block in multi-step organic syntheses.

Research Landscape and Academic Importance of the Chemical Compound

The academic and industrial research landscape for this compound is primarily centered on its application as a key intermediate in the synthesis of targeted cancer therapies. nbinno.com Specifically, it is a crucial precursor for the manufacturing of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers, including thyroid, liver, and kidney cancer. nbinno.comguidechem.com The development of efficient and scalable synthetic routes to this compound and its subsequent conversion to Lenvatinib are of significant interest to medicinal and process chemists. guidechem.com The importance of this compound is highlighted by the ongoing research into optimizing its synthesis to ensure a high-purity supply for the pharmaceutical industry. nbinno.com Its role as a foundational piece in the creation of a life-saving medication underscores its academic and commercial significance.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methoxyquinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDQEBQGDAXMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 Cyano 7 Methoxyquinoline

Established Synthetic Routes to 4-Chloro-6-cyano-7-methoxyquinoline

The primary routes to this compound are analogous to those used for other structurally similar quinolines, particularly those developed for pharmaceutical intermediates. qingmupharm.comchemicalbook.com These pathways generally culminate in a crucial chlorination step.

A common and logical synthetic pathway begins with the construction of a quinolin-4-one (or 4-hydroxyquinoline) scaffold, which is then converted to the final product. A plausible multi-step synthesis involves:

Cyclization: Reaction of a substituted aniline (B41778) with a suitable three-carbon component to form the bicyclic quinoline (B57606) ring system.

Formation of the Hydroxy Intermediate: The initial cyclization typically yields 4-hydroxy-6-cyano-7-methoxyquinoline. This tautomeric compound, which exists predominantly in the quinolin-4-one form, is the direct precursor to the final product.

Chlorination: The hydroxyl group at the 4-position is subsequently replaced with a chlorine atom to yield this compound.

This strategic approach is mirrored in the synthesis of related compounds like 4-chloro-6,7-dimethoxyquinoline (B44214), which serves as a key intermediate for anticancer drugs. google.com

The most critical conversion in the synthesis is the chlorination of the 4-hydroxyquinoline (B1666331) intermediate. The transformation of the C4-hydroxyl group into a chloro group is a pivotal step that activates the position for further reactions, such as nucleophilic substitution, making it a valuable synthetic intermediate.

This conversion is typically achieved using standard chlorinating agents. Patents for the synthesis of analogous compounds, such as 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183), detail the chlorination of the corresponding 4-hydroxy-7-methoxyquinoline-6-carboxamide (B3136502) precursor. google.com The reaction involves treating the hydroxy-quinoline with a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which effectively replaces the hydroxyl group with chlorine. google.comgoogle.com

Precursor Chemistry and Starting Materials for Quinoline Ring Construction

The selection of appropriate starting materials is fundamental to the successful synthesis of the quinoline core. The construction requires an aniline derivative and a three-carbon cyclizing partner.

For this compound, the logical aniline precursor is 4-amino-3-methoxybenzonitrile . nih.gov This molecule already contains the required cyano and methoxy (B1213986) groups at the correct positions relative to the amino group, which will become part of the newly formed heterocyclic ring.

The three-carbon unit can be provided by various reagents, with classic methods including:

Gould-Jacobs Reaction: Condensation of the aniline with diethyl malonate or a similar derivative, followed by a high-temperature thermal cyclization. google.com

Condensation with Acetal (B89532) Reagents: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which then undergoes reductive cyclization to form the quinoline ring. google.com

The following table summarizes the key precursors and their roles in the synthesis.

Table 1: Key Precursors for this compound Synthesis

| Precursor Molecule | CAS Number | Role in Synthesis |

|---|---|---|

| 4-Amino-3-methoxybenzonitrile | 177476-76-5 | Provides the benzene (B151609) ring and the C5, C6, C7, and C8 atoms of the quinoline core, along with the cyano and methoxy substituents. nih.gov |

| Diethyl Malonate | 105-53-3 | A common three-carbon cyclizing partner in the Gould-Jacobs reaction for forming the pyridinone ring of the quinoline system. |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | A standard chlorinating agent used to convert the 4-hydroxyquinoline intermediate to the final 4-chloro product. google.comgoogle.com |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity. Based on established procedures for analogous compounds, the key chlorination step can be fine-tuned. google.comgoogle.com

For the conversion of the 4-hydroxyquinoline intermediate to the 4-chloro derivative, reaction parameters are well-documented in patent literature for similar structures. Key variables include the choice of chlorinating agent, solvent, temperature, and reaction time. Using phosphorus oxychloride or thionyl chloride are common choices. google.com The reaction may be performed in a solvent such as acetonitrile, N,N-dimethylformamide (DMF), or toluene, or by using the chlorinating agent itself as the solvent. google.comgoogle.com

The following interactive data table outlines typical conditions for the chlorination step, derived from the synthesis of structurally related quinolines.

Table 2: Optimized Reaction Conditions for the Chlorination of 4-Hydroxyquinolines

| Parameter | Condition | Rationale / Notes | Source |

|---|---|---|---|

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂) | Standard, effective reagents for converting hydroxyl groups to chlorides. POCl₃ is often preferred. | google.comgoogle.com |

| Solvent | Acetonitrile, DMF, Toluene, or neat POCl₃ | Solvent choice can affect reaction rate and solubility of the starting material. | google.comgoogle.com |

| Temperature | 60–120 °C | Higher temperatures are generally required to drive the reaction to completion. Optimal temperature is typically 90-100°C. | google.com |

| Reaction Time | 1–15 hours | Monitored by chromatography (TLC or HPLC) to ensure full conversion of the starting material. A typical range is 4-12 hours. | google.com |

| Molar Ratio | 1:1 to 1:3 (Hydroxyquinoline:Chlorinating Agent) | An excess of the chlorinating agent ensures complete reaction. | google.com |

| Work-up | Quenching with ice water, neutralization, and extraction | The reaction mixture is carefully added to ice water to decompose excess POCl₃, followed by basification to precipitate the product. | |

Sustainable and Green Chemistry Approaches in Quinoline Synthesis Relevant to the Compound

Modern synthetic chemistry emphasizes the importance of sustainable and environmentally friendly methods. While specific green chemistry applications for this compound are not extensively documented, general principles for quinoline synthesis are highly relevant.

Key green approaches that could be applied include:

Catalysis: The use of reusable, non-toxic catalysts can replace stoichiometric reagents. For cyclization reactions, ecofriendly solid acid catalysts like silica-supported perchloric acid (HClO₄-SiO₂) have been shown to be effective under mild conditions. frontiersin.org

Alternative Energy Sources: Microwave irradiation and ultrasonic agitation can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating.

Solvent Selection: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives (e.g., water, ethanol, or ionic liquids) or moving towards solvent-free reaction conditions can significantly reduce environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product reduces waste. Routes that avoid the use of protecting groups are often more atom-economical. Some modern synthetic routes are noted for being more "environmental-friendly" by having fewer steps and simpler operations. patsnap.com

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Amino-3-chlorophenol |

| 4-Amino-3-methoxybenzonitrile |

| 4-amino-2-methoxybenzamide |

| 4-Chloro-6,7-dimethoxyquinoline |

| This compound |

| 4-chloro-7-methoxyquinoline-6-amide |

| 4-chloro-7-methoxyquinoline-6-carboxamide |

| Diethyl malonate |

| N,N-dimethylformamide dimethyl acetal |

| 4-Hydroxy-6,7-dimethoxyquinoline |

| 4-hydroxy-6-cyano-7-methoxyquinoline |

| 4-hydroxy-7-methoxyquinoline-6-carboxamide |

| Lenvatinib |

| Phosphorus oxychloride |

| Thionyl chloride |

| Toluene |

| Acetonitrile |

Chemical Reactivity and Derivatization of 4 Chloro 6 Cyano 7 Methoxyquinoline

Nucleophilic Substitution Reactions at the C4-Chloro Position

The chlorine atom at the C4 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom in the quinoline ring. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of 4-substituted quinoline derivatives.

Common nucleophiles used in these reactions include amines, alcohols, and thiols. For instance, reaction with amines leads to the formation of 4-aminoquinoline (B48711) derivatives. The reaction conditions for these substitutions can vary, but often involve heating in a suitable solvent, sometimes in the presence of a base to neutralize the liberated hydrochloric acid. For example, the synthesis of 4-amino-6,7-dimethoxyquinoline derivatives can be achieved by reacting the corresponding 4-chloro derivative with an amine. google.com While heating is not always necessary, the reaction is typically stirred for a couple of hours at a low temperature in an organic solvent like chloroform. google.com

The reaction of 4-chloroquinazolines with electron-rich amines, such as primary aliphatic amines, generally proceeds under milder conditions to yield 4-aminoquinazolines. nih.gov Conversely, reactions with electron-poor amines may necessitate longer reaction times and result in lower yields. nih.gov Microwave-assisted synthesis has also been employed to facilitate these amination reactions, sometimes offering improved yields and shorter reaction times. nih.gov

| Reactant | Nucleophile | Product | Reference |

| 4-Chloro-6-methoxy-2-methylquinoline | Ammonia | 4-Amino-6-methoxy-2-methylquinoline | chemicalbook.com |

| 4-Chloro-6,7-dimethoxyquinoline (B44214) | Amines | 4-Amino-6,7-dimethoxyquinoline derivatives | google.com |

| 4-Chloroquinazolines | Primary aliphatic amines | 4-Aminoquinazolines | nih.gov |

Transformations of the C6-Cyano Group

The cyano group at the C6 position is a versatile functional group that can undergo various transformations, providing a handle for further molecular elaboration.

Hydrolysis Reactions of the Cyano Group

The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.comlumenlearning.com

Acidic Hydrolysis : Heating the nitrile with an aqueous acid, such as hydrochloric acid, results in the formation of a carboxylic acid. libretexts.orgyoutube.com The reaction proceeds through an initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.com The intermediate amide can also be isolated under controlled conditions.

Alkaline Hydrolysis : Treatment with a strong base, like sodium hydroxide, followed by acidification, also yields the carboxylic acid. chemistrysteps.comlibretexts.org The initial product of alkaline hydrolysis is the carboxylate salt, which is then protonated in a separate step to give the free carboxylic acid. libretexts.org

This hydrolysis provides a route to 4-chloro-7-methoxyquinoline-6-carboxylic acid, a valuable intermediate for the synthesis of other derivatives.

| Starting Material | Reagents | Product | Reference |

| Nitrile | H3O+, heat | Carboxylic acid | libretexts.orgyoutube.com |

| Nitrile | 1. NaOH, H2O, heat; 2. H3O+ | Carboxylic acid | libretexts.org |

Other Cyano Group Derivatizations

Beyond hydrolysis, the cyano group can participate in a range of other chemical transformations. While specific examples for 4-chloro-6-cyano-7-methoxyquinoline are not extensively detailed in the provided context, general reactivity patterns for aromatic nitriles suggest possibilities for:

Reduction : The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This would yield 4-chloro-6-(aminomethyl)-7-methoxyquinoline.

Addition of Grignard Reagents : Reaction with Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine.

Cyclization Reactions : The cyano group can be a key participant in the formation of new heterocyclic rings fused to the quinoline system.

Reactivity of the C7-Methoxy Group

The methoxy (B1213986) group at the C7 position is an electron-donating group, which activates the quinoline ring towards electrophilic aromatic substitution. However, it is generally less reactive than the C4-chloro and C6-cyano groups in terms of direct transformations.

One potential reaction is ether cleavage , which would convert the methoxy group into a hydroxyl group. This is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting 4-chloro-6-cyano-7-hydroxyquinoline (B8524652) would be a valuable intermediate for further derivatization at the C7 position, for example, through etherification or esterification reactions. nih.gov

Cyclization Reactions and Formation of Advanced Heterocyclic Scaffolds

The functional groups present in this compound can be utilized to construct more complex heterocyclic systems. For instance, the cyano group and a substituent introduced at the C4 position can be involved in cyclization reactions.

While direct examples involving this compound are not explicitly provided, analogous reactions in similar systems suggest potential pathways. For example, the synthesis of thiazolo[4,5-c]quinolines has been demonstrated from substituted 4-aminoquinolines. mdpi.com A hypothetical route could involve the conversion of the C4-chloro group to an amino group, followed by reactions that utilize the C6-cyano group to form a fused thiazole (B1198619) ring.

Oxidation-Reduction Reactions of the Quinoline Core

The quinoline ring itself can undergo oxidation and reduction reactions, although these are often less specific and can lead to a mixture of products unless carefully controlled.

Oxidation : Strong oxidizing agents can lead to the degradation of the quinoline ring. However, under milder conditions, it is possible to form N-oxides. For example, treatment with a peroxy acid like m-CPBA could potentially yield the corresponding quinoline-N-oxide. The formation of quinoxaline-2-carbonitrile 1,4-dioxides has been achieved through the oxidation of 2-nitroanilines followed by cyclization. nih.gov

Reduction : Catalytic hydrogenation can reduce the quinoline ring. Depending on the catalyst and reaction conditions, either the pyridine (B92270) ring or the benzene (B151609) ring can be selectively reduced. For instance, reduction of the pyridine ring would lead to a tetrahydroquinoline derivative.

It is important to note that the substituents on the quinoline ring will influence the outcome of these oxidation-reduction reactions. The electron-withdrawing groups may deactivate the ring towards oxidation, while the electron-donating methoxy group might have the opposite effect on the benzene portion of the ring system.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro 6 Cyano 7 Methoxyquinoline Analogues

Impact of Substituents on Biological Activities of Quinoline (B57606) Derivativesresearchgate.netnih.gov

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. nih.gov Functionalization at different positions can lead to a wide array of pharmacological activities. nih.govbenthamscience.com The characteristics of these substituents play a crucial role in the functionality of the synthesized compounds. nih.gov

Role of the Cyano Group in Ligand-Target Interactionsresearchgate.netnih.gov

The cyano group, a potent electron-withdrawing group, can play a significant role in how a ligand interacts with its biological target. In studies of various heterocyclic compounds, the cyano group has been shown to be essential for correctly positioning the ligand within the binding site of enzymes through the formation of hydrogen bonds with amino acid residues. taylorandfrancis.com For instance, in certain kinase inhibitors, the cyano group can form polar interactions with the amide functions of specific amino acids, which is beneficial for potent inhibitory activity. taylorandfrancis.com

In the context of quinoline derivatives, the introduction of a cyano group can influence the electronic properties of the molecule, potentially enhancing its interaction with target proteins. While direct studies on 4-Chloro-6-cyano-7-methoxyquinoline are limited, research on related structures suggests that a cyano group can be a key pharmacophoric feature. For example, in the design of inhibitors for certain receptors, the cyano group was found to be favored at specific positions to enhance binding affinity. taylorandfrancis.com

Influence of Chloro and Methoxy (B1213986) Substitutions on Bioactivityresearchgate.net

The presence and position of chloro and methoxy groups on the quinoline scaffold are critical determinants of biological activity.

The chloro substituent, being an electron-withdrawing group, can significantly modulate the physicochemical properties of the molecule, such as its pKa, which in turn affects its absorption and distribution. nih.gov Studies on 4-aminoquinolines have shown that an electron-withdrawing group at the 7-position, such as a chloro group, lowers the pKa of the quinoline ring nitrogen. nih.gov In the context of antileishmanial activity, the introduction of a chloro atom at the C-6 position of a quinoline derivative led to a highly active compound, whereas other substitutions resulted in a considerable decrease in activity. nih.gov Similarly, in a series of quinoline-2-carboxamides, a chloro substitution at specific positions resulted in potent inhibitory activity against certain enzymes. biointerfaceresearch.com

The following table summarizes the effects of different substituents on the half-maximal inhibitory concentration (IC50) of certain quinoline derivatives against L. donovani promastigotes, illustrating the impact of chloro and methoxy groups.

| Quinoline Derivative Substituent at C-6 | IC50 (µM) |

| Chloro | 0.86 ± 0.1 |

| Fluoro | 17.9 ± 1.4 |

| Methoxy | 32.38 ± 2.3 |

| Data sourced from a study on 2-substituted quinolines. nih.gov |

Design Principles for Modifying the Quinoline Scaffoldresearchgate.net

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.net The design of new quinoline-based therapeutic agents often involves several key principles:

Hybridization: This strategy involves combining the quinoline scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual activity. This approach has been used to develop broad-spectrum antibacterial agents and antileishmanial compounds. nih.govnih.gov

Substituent Modification: As discussed previously, the rational introduction of various substituents at different positions of the quinoline ring is a fundamental design principle. nih.gov Computational methods, such as Comparative Molecular Field Analysis (CoMFA), can be used to predict the effect of different substituents on biological activity and guide the design of more potent analogues. nih.gov

Isosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) can lead to improved pharmacokinetic or pharmacodynamic properties.

Scaffold Hopping: In some cases, the quinoline core itself may be modified or replaced with other heterocyclic systems to explore new chemical space and identify novel active compounds.

The following table presents data from a study on quinoline hybrids with α-glucosidase inhibitory activity, demonstrating how modifications to a phenyl ring attached to the quinoline scaffold can significantly alter potency.

| Compound | Phenyl Ring Substitution | IC50 (µM) |

| 44 | 4-chloro | 10.3 |

| 45 | 4-fluoro | 15.7 |

| 46 | 3-fluoro | 95.7 |

| Data sourced from a study on dihydropyran-quinoline derivatives. nih.gov |

Conformational Analysis and its Relevance to Molecular Recognitionnih.gov

Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is crucial for understanding how a ligand recognizes and binds to its target protein. nih.gov The three-dimensional shape of a molecule determines its ability to fit into the binding pocket of a receptor or enzyme.

For quinoline derivatives, computational techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and CoMFA are employed to build models that correlate the 3D structural features of the molecules with their biological activities. nih.govnih.gov These models generate contour maps that indicate regions where steric bulk or specific electrostatic charges (positive or negative) would be favorable or unfavorable for activity. nih.gov

For example, a CoMFA study on a series of quinoline derivatives as mGluR1 inhibitors yielded a robust model that could predict the inhibitory activities based on the steric and electrostatic fields around the molecules. nih.gov Such analyses provide a deeper understanding of the ligand-protein interactions at a molecular level. Docking studies can further elucidate the binding mode, showing, for instance, how the quinoline ring might engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, or how the quinoline nitrogen can form hydrogen bonds with residues like methionine, thereby stabilizing the ligand-protein complex. nih.gov These insights are invaluable for the rational design of new, more potent, and selective quinoline-based inhibitors. nih.gov

Spectroscopic and Crystallographic Investigations of Quinoline Derivatives

X-ray Crystallography for Solid-State Structure Elucidation of Analogues

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in confirming the structure of numerous quinoline (B57606) derivatives, providing a foundational understanding of their stereochemistry and intermolecular interactions.

A notable example is the single-crystal X-ray diffraction analysis of 4-chloro-6,7-dimethoxyquinoline (B44214) , an analogue of 4-chloro-6-cyano-7-methoxyquinoline. The crystallographic data for this compound reveals a monoclinic crystal system with the space group P21/c. nih.govresearchgate.net The entire molecule is nearly planar, with only slight deviations of the carbon atoms of the methoxy (B1213986) groups from the plane of the quinoline ring. nih.govresearchgate.net This planarity is a common feature in such aromatic systems and influences the crystal packing.

An interesting structural feature observed is an intramolecular C—H···Cl interaction, which forms an S(5) ring motif. researchgate.net Such interactions can play a significant role in stabilizing the molecular conformation. The crystal structure is further stabilized by intermolecular interactions, which dictate the packing of the molecules in the crystal lattice.

Table 1: Crystal Data and Structure Refinement for 4-chloro-6,7-dimethoxyquinoline nih.govresearchgate.net

| Parameter | Value |

| Empirical formula | C₁₁H₁₀ClNO₂ |

| Formula weight | 223.65 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.5530 (17) |

| b (Å) | 4.6499 (7) |

| c (Å) | 18.274 (3) |

| β (°) | 105.786 (2) |

| Volume (ų) | 1026.4 (3) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.447 |

| R-factor | 0.037 |

| wR-factor | 0.115 |

The detailed bond lengths and angles are within the expected ranges for such heterocyclic systems. researchgate.net This crystallographic data provides a high-resolution snapshot of the molecule's solid-state conformation, which is crucial for computational modeling and understanding structure-activity relationships.

Advanced NMR Spectroscopic Analysis for Solution-State Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For quinoline derivatives, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the aromatic rings.

For instance, the ¹H NMR spectrum of 4-chloro-6,7-dimethoxyquinoline in DMSO-d₆ shows distinct signals for the aromatic protons and the methoxy groups. nih.gov The downfield region of the spectrum displays signals for the protons on the quinoline core, with their chemical shifts and coupling constants providing information about their relative positions. The singlets for the two methoxy groups confirm their presence and chemical equivalence in the solution state. nih.gov

Table 2: ¹H NMR Data for 4-chloro-6,7-dimethoxyquinoline nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.57 | d | 1H | Ar-H |

| 7.40 | d | 1H | Ar-H |

| 7.37 | s | 1H | Ar-H |

| 7.32 | s | 1H | Ar-H |

| 4.04 | s | 3H | OCH₃ |

| 4.03 | s | 3H | OCH₃ |

Similarly, the ¹H and ¹³C NMR data for 4-chloro-7-methoxyquinoline in CDCl₃ provide a clear picture of its structure. chemicalbook.com The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. chemicalbook.com

Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study the spatial proximity of protons, providing insights into the solution-state conformation. Furthermore, NMR titration experiments can be used to investigate intermolecular interactions with other molecules, which is particularly relevant for understanding the binding of these compounds to biological targets.

Mass Spectrometric Approaches for Reaction Monitoring and Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It is widely used for reaction monitoring and for confirming the identity of synthesized products.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of organic molecules like quinoline derivatives. For example, the ESI-MS of 4-chloro-7-methoxyquinoline shows a prominent peak at m/z 194 [M+H]⁺, corresponding to the protonated molecule. chemicalbook.com This confirms the molecular weight of the compound.

In the characterization of 4-chloro-6,7-dimethoxyquinoline , mass spectrometry (ESI, m/z) revealed a signal at 224 (M+1), further confirming its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental formula of a compound with high confidence.

Mass spectrometry can also be coupled with liquid chromatography (LC-MS) to analyze complex mixtures and to monitor the progress of a chemical reaction. This allows for the identification of starting materials, intermediates, and final products in a single run, making it a powerful tool in synthetic chemistry.

Medicinal Chemistry Applications and Preclinical Drug Discovery Involving 4 Chloro 6 Cyano 7 Methoxyquinoline

4-Chloro-6-cyano-7-methoxyquinoline as a Key Synthetic Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial starting material or intermediate in the multi-step synthesis of several clinically significant tyrosine kinase inhibitors (TKIs). guidechem.comsyncozymesnad.com The chloro and cyano groups at the 4 and 6 positions, respectively, provide reactive sites for introducing various pharmacophores, while the methoxy (B1213986) group at the 7-position influences the molecule's electronic properties and binding interactions.

Synthesis of Tyrosine Kinase Inhibitors (e.g., Lenvatinib, Bosutinib, Cabozantinib, Tivozanib Precursors)

The versatility of this compound is highlighted by its role in the synthesis of several approved anti-cancer drugs.

A related compound, 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183), which can be derived from this compound, is a key intermediate in the synthesis of Lenvatinib . guidechem.comsyncozymesnad.com Lenvatinib is a multi-kinase inhibitor used in the treatment of thyroid and liver cancers. guidechem.comnih.gov The synthesis involves the reaction of 4-chloro-7-methoxyquinoline-6-carboxamide with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. guidechem.com

While not directly using the "cyano" variant, the synthesis of Bosutinib , another TKI, involves a similar quinoline (B57606) core. The synthesis of Bosutinib utilizes 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. nih.gov This highlights the modular nature of quinoline-based drug synthesis, where different functional groups can be employed to achieve desired therapeutic agents.

The synthesis of Cabozantinib , a potent inhibitor of MET, VEGFR2, and RET kinases, utilizes the related intermediate 4-chloro-6,7-dimethoxyquinoline (B44214). chemicalbook.comcphi-online.comgoogle.com This intermediate is crucial for constructing the core quinoline structure of Cabozantinib, which is indicated for the treatment of medullary thyroid cancer and renal cell carcinoma. chemicalbook.comnih.gov

Similarly, the synthesis of Tivozanib , a VEGFR inhibitor, also employs 4-chloro-6,7-dimethoxyquinoline as a key building block, demonstrating the recurring importance of this substituted quinoline scaffold in developing anti-angiogenic cancer therapies. chemicalbook.comgoogle.com

Development of Kinase Inhibitors Targeting Specific Pathways (e.g., EGFR, HER2, PDGF, BCR-ABL, Src, Aurora, MEK)

The quinoline scaffold, and specifically intermediates like this compound, are instrumental in developing inhibitors that target a range of kinases involved in cancer cell signaling.

EGFR and HER2: The quinazoline (B50416) scaffold, a close relative of quinoline, is central to many EGFR and HER2 inhibitors. nih.govwebofproceedings.orgmedchemexpress.com For instance, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) is a precursor for synthesizing EGFR inhibitors like Erlotinib. medchemexpress.com The development of dual EGFR/c-Met inhibitors often involves quinazoline derivatives to combat resistance to EGFR-TKIs in non-small cell lung cancer (NSCLC). nih.gov

PDGF: Lenvatinib, derived from a 4-chloro-7-methoxyquinoline-6-carboxamide intermediate, inhibits platelet-derived growth factor receptor alpha (PDGFRα) among other kinases. nih.gov

BCR-ABL: Bosutinib, which features a substituted quinoline core, is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML). mdpi.com

Src: Research has identified 4-anilino-3-cyanoquinolines as potent and selective inhibitors of Src kinase, a nonreceptor tyrosine kinase involved in cancer cell proliferation and migration. nih.gov

c-Met: A series of 6,7-dimethoxy-4-anilinoquinolines, synthesized from 4-chloro-6,7-dimethoxyquinoline, have been identified as potent inhibitors of the c-Met tyrosine kinase. nih.govnih.gov

Broader Biological Activity Research on Quinoline Derivatives

The quinoline ring system is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide array of biological activities beyond kinase inhibition.

Antimicrobial Research (Antibacterial, Antifungal, Antimalarial, Antitubercular)

Quinoline derivatives have a long history in the fight against infectious diseases. The core structure is amenable to modifications that can confer potent activity against various pathogens. Research in this area continues to explore new analogs to address the growing challenge of drug resistance.

Anti-inflammatory and Other Pharmacological Investigations

The pharmacological potential of quinoline derivatives extends to anti-inflammatory applications. By modulating various signaling pathways involved in the inflammatory response, certain quinoline-based compounds have shown promise in preclinical studies. Further investigations are ongoing to elucidate their mechanisms of action and therapeutic potential for a range of inflammatory conditions.

Rational Drug Design Strategies Utilizing the Quinoline Scaffold

The quinoline scaffold serves as a valuable template in rational drug design. Its rigid structure provides a well-defined framework for orienting functional groups to interact with specific binding sites on target proteins. Molecular docking studies and structure-activity relationship (SAR) analyses are frequently employed to guide the design of novel quinoline-based inhibitors with enhanced potency and selectivity. This approach has been successfully used to develop inhibitors for a variety of targets, including kinases and other enzymes. The ability to systematically modify the quinoline core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of more effective and safer therapeutic agents.

Future Perspectives and Research Directions for 4 Chloro 6 Cyano 7 Methoxyquinoline

Advancements in Synthetic Methodologies and Scalability

The future development of therapeutic agents based on the 4-Chloro-6-cyano-7-methoxyquinoline scaffold hinges on the availability of efficient, scalable, and sustainable synthetic methods. While classical quinoline (B57606) syntheses like the Skraup and Combes reactions provide fundamental routes, modern organic chemistry is focused on developing more refined processes. iipseries.org

Future research will likely concentrate on several key areas to improve the synthesis of this and related quinolines:

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis offers significant advantages in scalability, safety, and process control. researchgate.netresearchgate.net Flow chemistry can enable the rapid production of quinoline intermediates with higher purity and yield, as demonstrated in photochemical methods that can generate substituted quinolines at a rate of over one gram per hour. researchgate.netresearchgate.net This approach would be highly beneficial for the large-scale production required for pharmaceutical development.

Catalytic C-H Functionalization: Modern synthetic strategies are increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org Applying these methods to the quinoline core could provide novel, atom-economical routes to introduce the required cyano and other functional groups, bypassing more traditional, multi-step sequences. rsc.org Research into regioselective C-H activation, particularly at the C-6 and C-8 positions, is a burgeoning field. rsc.org

Greener Synthesis: There is a strong drive towards developing more environmentally benign synthetic protocols. iipseries.org This includes the use of less hazardous reagents, alternative solvents like water or ionic liquids, and energy-efficient reaction conditions, such as microwave irradiation. iipseries.org For instance, a key step in producing related compounds is the chlorination of a 4-hydroxyquinoline (B1666331) precursor, often using reagents like phosphorus oxychloride. google.comresearchgate.net Future work will likely seek milder and more sustainable chlorinating agents.

| Synthetic Approach | Key Advantages | Relevance to this compound |

| Continuous Flow Synthesis | High throughput, improved safety, better process control, scalability. researchgate.netresearchgate.net | Enables efficient, gram-scale production of the quinoline core, facilitating further research and development. researchgate.net |

| C-H Functionalization | High atom economy, fewer synthetic steps, novel derivatization pathways. rsc.org | Allows for direct and selective introduction of functional groups onto the quinoline scaffold, potentially simplifying the synthesis. rsc.org |

| Green Chemistry Methods | Reduced environmental impact, use of safer reagents and solvents, energy efficiency. iipseries.org | Aligns with modern pharmaceutical manufacturing standards by creating more sustainable synthetic routes. |

| Process Optimization | Cost-effectiveness, high purity, suitability for commercial scale-up. researchgate.net | Essential for translating a promising laboratory compound into a viable therapeutic candidate. |

Discovery of Novel Biological Targets and Therapeutic Applications

The quinoline nucleus is associated with a wide array of pharmacological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net For this compound, future research will aim to both expand upon known activities of related compounds and uncover entirely new therapeutic possibilities.

Kinase Inhibition: A primary area of focus will be in oncology, specifically as kinase inhibitors. The structural relationship to intermediates of Lenvatinib, a potent inhibitor of vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and other tyrosine kinases, provides a strong rationale for investigating this compound and its derivatives against similar targets. glpbio.comgoogle.com Future studies should screen this compound against a broad panel of kinases to identify novel targets and potential applications in different cancer types. mdpi.com

Antiproliferative and Anticancer Activity: Beyond kinase inhibition, quinoline derivatives have shown cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer. mdpi.comresearchgate.net The presence of the cyano group in particular has been associated with effective inhibition in certain cancer cell lines. researchgate.net Future work should involve extensive in vitro screening to determine the antiproliferative profile of this compound.

Neurodegenerative Diseases: Certain quinoline derivatives can cross the blood-brain barrier and have shown potential as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE). researchgate.net The potential for multitarget activity makes this an attractive area for exploration.

Antimicrobial and Antiviral Applications: The quinoline scaffold is the basis for several antimalarial drugs and has demonstrated broad antibacterial and antiviral potential. nih.govnih.gov Given the rise of drug-resistant pathogens, there is a constant need for new antimicrobial agents. Screening this compound against a diverse range of microbial and viral targets could reveal new therapeutic avenues.

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery, enabling a more rational and efficient design process. nih.govbeilstein-journals.org This integrated approach will be vital for unlocking the full potential of this compound.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, molecular docking can be used to predict how this compound might bind. beilstein-journals.org This allows for the in silico screening of the compound against numerous protein targets, helping to prioritize experimental testing. For instance, docking studies could predict its binding affinity to various kinase domains, guiding its evaluation as a potential cancer therapeutic. acs.org

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, computational methods can still be applied. beilstein-journals.org By analyzing the structure-activity relationships (SAR) of a series of related quinoline derivatives, pharmacophore models can be developed. These models define the essential structural features required for biological activity and can be used to virtually screen for new, potent molecules or to guide the design of improved derivatives of this compound. acs.org

Predictive Modeling: Computational tools can predict various properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov Applying these predictive models to this compound early in the research process can help identify potential liabilities and guide modifications to improve its drug-like properties.

High-Throughput Screening (HTS): On the experimental side, HTS allows for the rapid testing of thousands of compounds against a biological target. nih.gov Integrating HTS with computational pre-screening can significantly enhance efficiency; computational methods can first filter a large virtual library to a smaller, more promising set of candidates for subsequent experimental validation, a process that has proven to be far more effective than HTS alone. nih.gov

| Technique | Application for this compound | Expected Outcome |

| Molecular Docking | Predicting binding modes and affinities to known protein targets (e.g., kinases). beilstein-journals.org | Identification of high-probability biological targets, prioritization for experimental screening. |

| Pharmacophore Modeling | Building models based on known active quinoline derivatives. acs.org | Guiding the design of new derivatives with enhanced activity and selectivity. |

| ADME Prediction | In silico estimation of pharmacokinetic properties. nih.gov | Early identification of potential drug development hurdles and optimization of the molecular structure. |

| Virtual & High-Throughput Screening | Combining computational filtering with large-scale experimental assays. nih.gov | Accelerated discovery of novel biological activities and lead compounds. |

Development of Next-Generation Quinoline-Based Compounds

The ultimate goal of studying this compound is to use it as a scaffold for creating next-generation therapeutic agents with improved properties. rsc.org The functional groups on the molecule serve as handles for synthetic modification to enhance efficacy, selectivity, and pharmacokinetic profiles. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is essential. The chloro group at the C-4 position is a key site for nucleophilic substitution, allowing for the introduction of various amine-containing side chains, which is a common strategy for tuning the activity of quinoline-based kinase inhibitors.

Scaffold Hopping and Bioisosteric Replacement: Future research could involve "scaffold hopping," where the quinoline core is replaced by another heterocyclic system to discover novel intellectual property and potentially better drug candidates. acs.org More subtle changes, such as replacing the cyano or methoxy (B1213986) groups with bioisosteres (substituents with similar physical or chemical properties), could fine-tune the molecule's interaction with its target and improve its metabolic stability.

Hybrid Drug Design: An emerging strategy involves creating hybrid molecules that combine the pharmacophores of two different active compounds into a single entity. mdpi.com The this compound scaffold could be conjugated with other pharmacologically active moieties to create multifunctional drugs, for example, an agent that combines cytotoxic and anti-angiogenic properties.

The path forward for this compound is rich with opportunity. By leveraging advancements in synthetic chemistry, exploring a wide range of biological targets, integrating powerful computational tools, and pursuing rational drug design, this promising scaffold can serve as the foundation for the next generation of innovative quinoline-based medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Chloro-6-cyano-7-methoxyquinoline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves chlorination and cyanation of the quinoline core. For example, POCl₃ is often used as a chlorinating agent under reflux conditions, as demonstrated in the synthesis of analogous quinoline derivatives . Cyano group introduction may employ KCN or CuCN via nucleophilic substitution. Optimization includes monitoring reaction time (6–8 hours for chlorination) and temperature (80–100°C). Purification via column chromatography (e.g., petroleum ether:EtOAc = 8:1) ensures high purity (>99%) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- HPLC with a C18 column to confirm purity (>99%) .

- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ ~3.8–4.0 ppm) .

- Mass spectrometry (ESI) for molecular ion confirmation (e.g., m/z ~223 [M+H]⁺ for analogous compounds) .

- X-ray crystallography to resolve intramolecular interactions (e.g., C–H⋯Cl bonding) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

- Methodological Answer :

- Step 1 : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts .

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

- Step 3 : Check for dynamic effects (e.g., rotamers) using variable-temperature NMR.

- Step 4 : Cross-validate with computational methods (DFT calculations for expected shifts) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?

- Methodological Answer :

- Design : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F, modifying methoxy position).

- Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .

- Analysis : Apply QSAR models to correlate electronic (Hammett σ) and steric parameters with activity.

- Validation : Co-crystallize active compounds with target enzymes (e.g., DNA gyrase) for mechanistic insights .

Q. How can researchers address low yields in the cyanation step during synthesis?

- Methodological Answer :

- Catalyst Optimization : Replace traditional CuCN with Pd-catalyzed cyanation (e.g., using Zn(CN)₂ and Xantphos ligand) .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- In Situ Monitoring : Use FTIR to track CN⁻ incorporation and adjust reagent stoichiometry dynamically .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer :

- Modeling : Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism).

- Parameters : Calculate EC₅₀, Hill coefficient, and 95% confidence intervals.

- Validation : Perform ANOVA followed by post-hoc tests (Tukey’s HSD) for multi-group comparisons .

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

- Methodological Answer :

- Crystallization : Use slow evaporation with methanol/water mixtures (70:30 v/v) .

- Data Collection : Collect high-resolution (<1.0 Å) datasets at low temperature (100 K).

- Refinement : Apply SHELXL with riding H-atom models and anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.